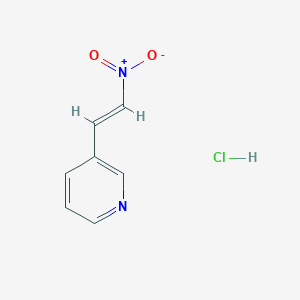

3-(2-Nitroethenyl)pyridine hydrochloride

Description

BenchChem offers high-quality 3-(2-Nitroethenyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Nitroethenyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-nitroethenyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2.ClH/c10-9(11)5-3-7-2-1-4-8-6-7;/h1-6H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOQVRHFUYOWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120208-28-8 | |

| Record name | Pyridine, 3-(2-nitroethenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120208-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Pharmacological potential of nitrovinyl pyridine derivatives

An In-depth Technical Guide to the Pharmacological Potential of Nitrovinyl Pyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Nitrovinyl pyridine derivatives represent a compelling class of heterocyclic compounds characterized by a pyridine ring functionalized with a nitrovinyl group (–CH=CH–NO₂). The unique electronic properties of this scaffold, arising from the potent electron-withdrawing nature of the nitro group in conjugation with the pyridine ring, render these molecules highly reactive as Michael acceptors. This inherent reactivity is the foundation for their broad and potent pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of nitrovinyl pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and mechanistic pathways are presented to provide researchers and drug development professionals with a thorough understanding of this promising molecular class.

Introduction: The Nitrovinyl Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs and biologically active molecules, prized for its diverse biological activities.[1] The addition of a nitrovinyl substituent dramatically alters the molecule's electronic profile. The nitro group is a strong electron-withdrawing group, which, through resonance, delocalizes electron density across the vinyl bridge and into the pyridine ring.[2] This creates a highly electrophilic β-carbon on the vinyl group, making it susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA. This reactivity as a Michael acceptor is central to the biological effects of many nitro-containing compounds.[3] Consequently, nitrovinyl pyridine derivatives are being actively investigated for a range of therapeutic applications.

Synthesis of Nitrovinyl Pyridine Derivatives

The primary synthetic route to nitrovinyl pyridine derivatives is the Henry reaction, also known as the nitroaldol reaction. This involves the condensation of a pyridinecarboxaldehyde with a nitroalkane (like nitromethane) under basic conditions, followed by dehydration of the resulting nitro-alcohol intermediate to yield the final nitrovinyl pyridine product.

General Synthesis Workflow

The following diagram illustrates the typical two-step synthesis process.

Caption: Potential mechanisms of anticancer activity for nitrovinyl pyridine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of nitrovinyl pyridine derivatives on a cancer cell line, such as the MCF-7 breast cancer line. [4] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

MCF-7 human breast adenocarcinoma cell line

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Nitrovinyl pyridine derivative stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrovinyl pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Nitro-containing compounds, such as the well-known nitrofuran and nitroimidazole classes, are potent antimicrobial agents. [3][5]Nitrovinyl pyridines share key mechanistic features with these established drugs.

Mechanism of Action

The antimicrobial efficacy of nitrovinyl pyridines hinges on the reductive activation of the nitro group by microbial nitroreductase enzymes. [3]

-

Reductive Activation: Inside the microbial cell (bacterial or fungal), the nitro group undergoes a series of single-electron reductions, catalyzed by nitroreductases, to form highly reactive intermediates, including the nitro anion radical, nitroso, and hydroxylamine species.

-

Macromolecular Damage: These reactive intermediates are cytotoxic and can covalently bind to and damage critical macromolecules, including DNA, RNA, and proteins, leading to metabolic disruption and cell death. [3] This mechanism is particularly effective because the required nitroreductases are often more active in anaerobic or microaerophilic pathogens, and the reactive intermediates are rapidly quenched by oxygen in mammalian cells, providing a degree of selective toxicity.

Data Presentation: Antimicrobial Potency

The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC).

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| Pyridine Derivatives | S. aureus | 15.6 - 62.5 | [3] |

| Pyridine Derivatives | B. subtilis | 0.039 - 2.18 | [6][7] |

| Pyridine Derivatives | E. coli | 2.18 - >100 | [7] |

| Nitroacridine Derivatives | C. albicans | 16 - 64 | [8] |

Note: Data is for related pyridine and nitro-containing derivatives, indicating the potential of the combined scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Nitrovinyl pyridine derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate.

-

Inoculation: Dilute the standardized bacterial inoculum 1:100 in MHB. Add 50 µL of this diluted inoculum to each well, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control for growth (wells with inoculum but no compound) and a negative control for sterility (wells with MHB only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases. Pyridine and its derivatives have been investigated as anti-inflammatory agents, primarily through their ability to modulate the production of inflammatory mediators. [9][10][11]

Mechanism of Action

The anti-inflammatory effects of these compounds can be attributed to several mechanisms:

-

COX-2 Inhibition: A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins. [11]Pyrimidine derivatives have shown high selectivity towards COX-2. [12]2. Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the expression and release of key inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukins (e.g., IL-6), and inducible nitric oxide synthase (iNOS). [9]3. Iron Chelation: Some pyridine derivatives possess iron-chelating properties. Since key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent (contain iron), chelating iron can inhibit their activity and thus reduce inflammation. [10] The following diagram shows the role of COX enzymes in the inflammatory cascade.

Caption: Inhibition of the COX-2 pathway as a mechanism of anti-inflammatory action.

Conclusion and Future Perspectives

Nitrovinyl pyridine derivatives are a versatile and pharmacologically potent class of compounds. Their inherent reactivity as Michael acceptors, combined with the proven biological relevance of the pyridine scaffold, makes them promising candidates for further drug development. The primary areas of interest—oncology, infectious diseases, and inflammatory disorders—remain major challenges in global health. Future research should focus on synthesizing libraries of these derivatives to establish clear structure-activity relationships (SAR), optimizing for potency against specific targets while minimizing off-target toxicity. Advanced studies into their metabolic stability, pharmacokinetic profiles, and in vivo efficacy are critical next steps to translate their pharmacological potential into viable therapeutic agents.

References

- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid

- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv

- Mechanism of action of 5-nitro-2'-deoxyuridine. (N/A). PubMed.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (N/A). Google Scholar.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity rel

- New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro. (N/A). PMC - NIH.

- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (N/A). Google Scholar.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (N/A). PMC - NIH.

- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). NIH.

- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (N/A). MDPI.

- [Preparation of 1-(2-nitrovinyl)

- Antimicrobial Activity of Nitroaromatic Deriv

- A new 1-nitro-9-aminoacridine derivative targeting yeast topoisomerase II able to overcome fluconazole-resistance. (2021). PubMed.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Nitro Compounds and Their Derivatives in Organic Synthesis. (N/A). MDPI Books.

- Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone deriv

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (N/A). PubMed.

- Nitroxides as Antioxidants and Anticancer Drugs. (2017). PMC - NIH.

- Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (N/A).

- Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable C

- Pharmacological potentials of pyrimidine derivative: A review. (2015).

- Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. (2005). PubMed.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro Compounds and Their Derivatives in Organic Synthesis | MDPI Books [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. amhsr.org [amhsr.org]

- 5. New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new 1-nitro-9-aminoacridine derivative targeting yeast topoisomerase II able to overcome fluconazole-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and identifiers for 3-(2-Nitroethenyl)pyridine hydrochloride

Executive Summary

3-(2-Nitroethenyl)pyridine (also known as 3-(2-nitrovinyl)pyridine) is a critical pyridine derivative used primarily as a synthetic intermediate in the development of nitrogen-containing heterocycles, including azaindoles and nornicotine derivatives.[1] While the free base is the primary commercial form, the hydrochloride salt is frequently generated in situ or isolated to enhance stability and water solubility during drug development workflows.

This technical guide provides a definitive reference for the identification, synthesis, and handling of this compound, addressing the specific ambiguity surrounding its CAS registry and providing a robust protocol for its preparation and conversion.

Part 1: Chemical Identity & Identifiers[3][4]

The CAS Registry Ambiguity

Researchers must note a critical distinction in database indexing for this compound. The Free Base is the standard indexed entity. The Hydrochloride Salt often lacks a unique, separate CAS number in public registries (PubChem, ChemSpider) and is typically identified by the parent CAS number with a salt designation.

Primary Identifiers (Free Base):

| Identifier Type | Value | Context |

| CAS Number | 3156-52-3 | General / Unspecified Isomer |

| CAS Number | 22568-11-2 | Explicit (E)-Isomer (Trans) |

| IUPAC Name | 3-[(E)-2-nitroethenyl]pyridine | Systematic Name |

| Common Name | 3-(2-Nitrovinyl)pyridine | Laboratory shorthand |

| Molecular Formula | C₇H₆N₂O₂ | Free Base |

| SMILES | [O-]\C=C\c1cccnc1 | Isomeric SMILES |

| InChIKey | LKNPLDRVWHXGKZ-UHFFFAOYSA-N | Standard Key |

Derived Identifiers (Hydrochloride Salt):

| Identifier Type | Value | Notes |

| Chemical Name | 3-(2-Nitroethenyl)pyridine Hydrochloride | Salt Form |

| Molecular Formula | C₇H₆N₂O₂ · HCl | Stoichiometry 1:1 |

| Molecular Weight | 186.60 g/mol | Calculated (150.14 + 36.46) |

| CAS Convention | 3156-52-3 (HCl) | Vendor/Internal Designation |

Part 2: Structural Analysis & Properties

The compound features a pyridine ring substituted at the 3-position with a nitroalkene group. The conjugation between the pyridine ring, the alkene, and the nitro group creates a "push-pull" electronic system, making the

Physicochemical Data[7]

| Property | Free Base (Experimental) | Hydrochloride Salt (Technical) |

| Appearance | Light yellow to brown crystalline powder | Off-white to pale yellow solid |

| Melting Point | 140 – 145 °C [1, 2] | > 200 °C (Decomposes) [Est.] |

| Solubility | Soluble in DMSO, Methanol, DCM | Soluble in Water, Methanol |

| pKa (Pyridine N) | ~3.5 (Estimated) | N/A (Protonated) |

| Stability | Sensitive to light; Heat sensitive | Hygroscopic; Store desiccated |

Technical Insight: The free base is a Flammable Solid (H228) .[2] The nitro group adds energetic potential. The hydrochloride salt significantly reduces volatility but increases hygroscopicity, requiring storage under inert atmosphere (Argon/Nitrogen).

Part 3: Synthesis & Preparation Protocols[6][10]

The synthesis follows a classic Henry Reaction (Nitroaldol Condensation) followed by dehydration. The hydrochloride salt is generated in a final precipitation step to ensure high purity.

Reaction Pathway Diagram

Figure 1: Synthetic route from Nicotinaldehyde to the Hydrochloride salt via Henry Reaction.

Detailed Protocol

Step 1: Henry Reaction (Synthesis of Free Base)

-

Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.5 eq).

-

Procedure: Dissolve aldehyde in nitromethane. Add ammonium acetate. Reflux at 100°C for 2-4 hours.

-

Workup: Cool to room temperature. The product may precipitate upon cooling or require removal of excess nitromethane under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Ethyl Acetate/Hexane) to isolate the yellow crystalline solid.

Step 2: Conversion to Hydrochloride Salt

-

Dissolution: Dissolve 1.0 g of 3-(2-Nitroethenyl)pyridine (Free Base) in 10 mL of anhydrous Ethanol or Dichloromethane (DCM).

-

Acidification: Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

-

Precipitation: A pale precipitate will form immediately. Stir for 30 minutes at 0°C.

-

Isolation: Filter the solid under vacuum/inert gas. Wash with cold diethyl ether to remove unreacted free base.

-

Drying: Dry under high vacuum at 40°C for 4 hours.

Part 4: Applications in Drug Development

This compound serves as a versatile "Michael Acceptor" in the synthesis of complex heterocycles.

Key Reaction Classes

-

Reduction to Amines: Catalytic hydrogenation (Pd/C) or hydride reduction (LiAlH₄) converts the nitroalkene to 3-(2-aminoethyl)pyridine , a precursor to nornicotine analogs.

-

Indole Synthesis: Reductive cyclization (e.g., using Phosphites or Iron/Acetic Acid) yields azaindoles , which are privileged scaffolds in kinase inhibitors.

-

Diels-Alder Cycloaddition: Acts as an electron-deficient dienophile for constructing bicyclic pyridine derivatives.

Application Workflow

Figure 2: Downstream applications in medicinal chemistry.

Part 5: Handling & Safety (SDS Highlights)

Hazard Classification (GHS):

-

H228: Flammable solid (Free Base).

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

-

Storage: Store at 2-8°C. The HCl salt is hygroscopic; store under nitrogen or argon.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which will deprotonate the salt back to the free base).

References

-

Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 3-[(E)-2-Nitroethenyl]pyridine. Retrieved from

-

ChemicalBook. (2024). 3-(2-Nitroethenyl)pyridine Properties and CAS Data. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-(2-Nitro-vinyl)-pyridine AldrichCPR. Retrieved from

-

PubChem. (n.d.). Compound Summary: 3-(2-Nitroethenyl)pyridine.[2] National Library of Medicine. Retrieved from

Sources

Methodological & Application

Synthesis of 3-(2-Nitroethenyl)pyridine hydrochloride via Henry reaction

Application Note: Synthesis of 3-(2-Nitroethenyl)pyridine Hydrochloride via Henry Reaction

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(2-nitroethenyl)pyridine hydrochloride (also known as 3-nitrovinylpyridine HCl). This compound is a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and tryptamine analogs. The method utilizes a modified Henry reaction (Nitroaldol condensation) driven by ammonium acetate in acetic acid, facilitating direct dehydration to the alkene.[1] This is followed by a controlled anhydrous salt formation to yield the stable hydrochloride salt.

Key Advantages of this Protocol:

-

One-Pot Condensation-Dehydration: Avoids isolation of the unstable

-nitroalcohol intermediate. -

High Purity: Specific workup removes polymerization byproducts common in nitroalkene synthesis.

-

Stability: Immediate conversion to the HCl salt mitigates the storage instability of the free base.

Scientific Background & Reaction Mechanism

The synthesis proceeds via the condensation of 3-pyridinecarboxaldehyde (Nicotinaldehyde) with nitromethane . While a standard basic Henry reaction (e.g., NaOH/MeOH) yields a

Mechanism Description:

-

Activation: Ammonium acetate dissociates; ammonia forms an imine/iminium ion with the aldehyde, increasing electrophilicity.

-

Deprotonation: Acetate acts as a base to deprotonate nitromethane, generating the nitronate anion.

-

Nucleophilic Attack: The nitronate attacks the activated aldehyde/imine.

-

Elimination: Spontaneous elimination of water (or ammonia from the intermediate) yields the nitroalkene.

Figure 1: Mechanistic pathway of the ammonium acetate-mediated Henry condensation-dehydration.

Safety & Hazard Assessment (Critical)

| Reagent | Hazard Class | Critical Safety Note |

| Nitromethane | Explosive / Flammable | High Risk. Can detonate under high heat/confinement or if sensitized by amines/strong bases. Do not heat pure nitromethane. Use a blast shield. |

| 3-Pyridinecarboxaldehyde | Irritant / Sensitizer | Air-sensitive. Store under inert gas. Causes skin/eye irritation.[2] |

| Ammonium Acetate | Irritant | Hygroscopic.[2] Keep dry to ensure reaction efficiency. |

| HCl (Gas/Dioxane) | Corrosive / Toxic | Causes severe burns. Use only in a functioning fume hood. |

Operational Safety Rule:

-

Never distill the reaction mixture to dryness if unreacted nitromethane is present.

-

Quench residual nitromethane before disposal.

-

Perform all reactions behind a safety sash/blast shield.

Materials & Equipment

Reagents:

-

3-Pyridinecarboxaldehyde (CAS: 500-22-1), >98% purity.[3]

-

Nitromethane (CAS: 75-52-5), ReagentPlus grade.

-

Ammonium Acetate (CAS: 631-61-8), anhydrous.

-

Glacial Acetic Acid.

-

Hydrochloric acid (4M in Dioxane or anhydrous gas).

-

Solvents: Dichloromethane (DCM), Ethanol (absolute), Diethyl Ether (anhydrous).

Equipment:

-

Three-neck round-bottom flask (RBF) with reflux condenser.

-

Nitrogen/Argon inert gas line.

-

Temperature controller with oil bath.

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Synthesis of 3-(2-Nitroethenyl)pyridine (Free Base)

-

Setup: Flame-dry a 250 mL three-neck RBF equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Under nitrogen flow, add:

-

Reaction: Heat the mixture to 90–100°C (oil bath temperature) with vigorous stirring.

-

Observation: The solution will darken (yellow to orange/brown) as the conjugated system forms.

-

Duration: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Reaction is typically complete in 2–4 hours .

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of ice-cold water .

-

Neutralize carefully with saturated aqueous

or -

Extract with Dichloromethane (DCM) (

mL).

-

-

Purification:

-

Combine organic layers and wash with brine (

mL). -

Dry over anhydrous

, filter, and concentrate under reduced pressure.[1] -

Recrystallization: The crude solid is often yellow/brown. Recrystallize from hot Ethanol or Toluene to obtain bright yellow needles.

-

Yield Target: 65–75% (approx. 10–11 g).

-

MP (Free Base): 89–93°C [1].

-

Step 2: Conversion to Hydrochloride Salt

The free base is stable but can polymerize over time. The HCl salt is the preferred form for storage and biological testing.

-

Dissolution: Dissolve 5.0 g (33.3 mmol) of the purified free base in 50 mL of anhydrous Ethanol .

-

Note: If the solution is cloudy, filter through a pad of Celite.[1]

-

-

Acidification: Cool the solution to 0°C in an ice bath.

-

Method A (Preferred): Add 4M HCl in Dioxane (10 mL, 40 mmol, 1.2 eq) dropwise.

-

Method B: Bubble anhydrous HCl gas through the solution for 5–10 minutes.

-

-

Precipitation: A pale yellow to off-white precipitate should form immediately.

-

Add 100 mL of anhydrous Diethyl Ether to complete the precipitation.

-

Stir at 0°C for 30 minutes.

-

-

Isolation: Filter the solid under vacuum/inert atmosphere (hygroscopic).

-

Wash the cake with cold Diethyl Ether (

mL).

-

-

Drying: Dry in a vacuum desiccator over

or KOH pellets for 12 hours.

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for synthesis and salt formation.[3][4]

Analytical Characterization

| Parameter | Specification (HCl Salt) | Notes |

| Appearance | Pale yellow to off-white powder | Free base is bright yellow. |

| Melting Point | 220–225°C (dec) | Free base melts at ~90°C. Salt decomposes upon melting. |

| 1H NMR (DMSO-d6) | Characteristic downfield shift of pyridine protons due to protonation [2].[1] | |

| IR Spectroscopy | 1520, 1340 cm | Strong nitro bands remain; broad N-H stretch ~2800-3000 cm |

| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexane, DCM.[1] |

Troubleshooting & Optimization

-

Low Yield: Often caused by incomplete dehydration (stopping at the alcohol) or Michael addition of the nitromethane to the product.

-

Fix: Ensure temperature is maintained at 95–100°C. Do not extend reaction time beyond 4 hours to prevent polymerization.

-

-

Oiling Out: If the product oils out during recrystallization, the solution is too concentrated or contains residual acetic acid.[1]

-

Fix: Add a seed crystal or scratch the glass. Ensure all acetic acid is removed during the bicarbonate wash.

-

-

Hygroscopicity: The HCl salt absorbs water rapidly, turning into a sticky gum.[1]

-

Fix: Handle in a glovebox or dry room if possible. Store in a desiccator.

-

References

-

TCI Chemicals. Product Specification: 3-[(E)-2-Nitroethenyl]pyridine. Retrieved from .

-

Bakke, J. M., et al. (1999). "The Synthesis of

-nitropyridine compounds." Acta Chemica Scandinavica, 53, 141.[1] . -

Organic Chemistry Portal. "Henry Reaction (Nitroaldol Reaction)." .

-

Master Organic Chemistry. "The Henry Reaction." .

-

Fisher Scientific. Safety Data Sheet: Nitromethane. .

Sources

Catalytic reduction of 3-(2-Nitroethenyl)pyridine hydrochloride to amines

Application Note: Catalytic Reduction of 3-(2-Nitroethenyl)pyridine Hydrochloride to Amines

Executive Summary

This application note details the robust catalytic hydrogenation of 3-(2-nitroethenyl)pyridine hydrochloride to 3-(2-aminoethyl)pyridine. While nitroalkene reduction is a standard transformation, the presence of the pyridine ring introduces specific challenges—primarily catalyst poisoning via nitrogen coordination. This protocol leverages the hydrochloride salt form to protonate the pyridine ring, effectively masking it from the catalyst surface and ensuring high turnover numbers (TON). We present a primary high-pressure protocol, an atmospheric alternative, and a comprehensive workup strategy to isolate the free amine or its stable salt.

Introduction & Mechanistic Rationale

The reduction of 3-(2-nitroethenyl)pyridine (1) to 3-(2-aminoethyl)pyridine (2) is a critical step in synthesizing pyridine-based tryptamine analogs and histamine mimics.

The Challenge: Pyridine derivatives are notorious catalyst poisons in heterogeneous hydrogenation. The lone pair on the pyridine nitrogen binds strongly to active sites on Pd, Pt, or Ni surfaces, quenching catalytic activity.

The Solution: By utilizing the hydrochloride salt of the starting material, the pyridine nitrogen is protonated (

Reaction Pathway

The reduction proceeds through a cascade of intermediates. Unlike simple nitroalkenes, the reduction can stall at the oxime stage if hydrogen pressure or catalyst activity is insufficient.

Figure 1: Stepwise reduction pathway. Note that the oxime intermediate is stable enough to be isolated if the reaction is interrupted.

Experimental Protocols

Safety Pre-Requisites:

-

Catalyst: Dry Pd/C is pyrophoric. Always keep wet with water or solvent. Handle under inert gas (Ar/N2).

-

Substrate: Nitroalkenes are Michael acceptors and potential lachrymators/irritants. Handle in a fume hood.

-

Hydrogen: Highly flammable. Ensure all vessels are grounded and leak-tested.

Method A: High-Pressure Hydrogenation (Recommended)

Best for: Quantitative conversion, minimizing side products, and scale-up.

Materials:

-

Substrate: 3-(2-Nitroethenyl)pyridine hydrochloride (10 mmol, ~1.86 g)

-

Catalyst: 10% Pd/C (50% water wet), 10 wt% loading (180 mg)

-

Solvent: Methanol (HPLC grade, 50 mL)

-

Equipment: Parr Shaker or Autoclave

Procedure:

-

Preparation: In a hydrogenation bottle, dissolve the substrate in Methanol. The salt should dissolve fully; mild sonication may be used.

-

Catalyst Addition: Under a gentle stream of Nitrogen (to displace air), carefully add the wet Pd/C catalyst. Do not add dry catalyst to methanol vapors.

-

Purging: Connect the bottle to the shaker. Evacuate and backfill with

(3x), then evacuate and backfill with -

Reaction: Pressurize to 40-50 psi (3-3.5 bar) . Shake at room temperature (

). -

Monitoring: Monitor

uptake. Theoretical uptake is 4 moles-

Checkpoint: If uptake stalls at 50%, you likely have the oxime. Increase pressure or add fresh catalyst.

-

-

Workup:

-

Depressurize and purge with

. -

Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH (2 x 10 mL).

-

Concentrate the filtrate in vacuo to yield the crude amine hydrochloride.

-

Method B: Atmospheric Balloon Hydrogenation

Best for: Small scale (<1g), exploratory work.

Modifications:

-

Use a dual-neck round bottom flask.

-

Use a double-balloon setup to maintain slight positive pressure.

-

Critical: Reaction times will be significantly longer (12-24 hours). Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.

Purification & Isolation Strategy

The crude product from hydrogenation is the hydrochloride salt. Depending on your downstream application, you may need the free base or a purified salt.

| Form Desired | Protocol |

| Free Amine | 1. Dissolve crude salt in minimal water (10 mL/g).2. Basify to pH >12 using 20% NaOH or |

| Dihydrochloride | 1. Dissolve crude residue in EtOH.2. Add 1.5 eq of HCl (in dioxane or ether).3. Cool to 0°C to precipitate the dihydrochloride salt.4. Filter and wash with cold ether. |

Analytical Checkpoints (Free Base):

-

1H NMR (

): Look for the disappearance of vinylic protons (7.5-8.0 ppm region) and appearance of methylene triplets around -

Mass Spec: ESI+ m/z = 123.1

.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Stalled Reaction | Catalyst Poisoning | Ensure the starting material is fully protonated (HCl salt). If using free base, add 1.1 eq Acetic Acid. |

| Incomplete Reduction | Oxime Formation | Increase |

| Dimer Formation | High Concentration | Dilute reaction (increase solvent volume by 2x). Secondary amines form via imine coupling. |

| Low Yield (Extraction) | Water Solubility | The product is highly polar. Use continuous extraction (liquid-liquid) or "salt out" the aqueous layer heavily before extraction. |

Workflow Visualization

Figure 2: Operational workflow for the isolation of the free amine.

References

- Catalytic Hydrogenation of Nitroalkenes: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.

-

Reduction of Pyridine Derivatives: Scriven, E. F. V. "Pyridine and Pyridine Derivatives."[2][3][4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

-

Synthesis of 3-(2-aminoethyl)pyridine: Sigma-Aldrich Product Specification: 3-(2-Aminoethyl)pyridine.

-

Transfer Hydrogenation Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95.

-

Safety of Pyridine Hydrochloride: Fisher Scientific Safety Data Sheet: Pyridine Hydrochloride.

Sources

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. nva.sikt.no [nva.sikt.no]

- 9. asianpubs.org [asianpubs.org]

Application Note: Preparation of 3-(2-Nitroethenyl)pyridine Hydrochloride

Executive Summary

This application note details the robust synthesis of 3-(2-Nitroethenyl)pyridine hydrochloride , a critical intermediate in the synthesis of tryptamine analogs, histamine receptor ligands, and complex heterocyclic scaffolds. The protocol employs a modified Henry reaction (nitroaldol condensation) followed by in situ dehydration and subsequent salt formation.

The free base, 3-(2-nitrovinyl)pyridine , is an electron-deficient alkene (Michael acceptor) susceptible to polymerization and degradation. Conversion to the hydrochloride salt significantly enhances shelf-life stability and handling properties for downstream applications.

Key Advantages of this Protocol:

-

Safety-First Design: Mitigates the explosion hazards associated with nitromethane/strong base mixtures by utilizing a buffered ammonium acetate system.

-

Scalability: Designed for gram-to-multigram scale without high-pressure equipment.

-

Purification Strategy: Prioritizes isolation of the high-purity free base before salt formation to ensure stoichiometric accuracy.

Reaction Scheme & Mechanism

The synthesis proceeds via the condensation of Nicotinaldehyde (1) with Nitromethane (2) catalyzed by ammonium acetate in glacial acetic acid. The resulting

Reaction Equations

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the stepwise mechanism, highlighting the critical dehydration step driven by the acetic acid solvent.

Caption: Mechanistic flow from precursors to the final hydrochloride salt, emphasizing the dehydration step.

Health, Safety, and Environment (HSE)

CRITICAL WARNING: This protocol involves Nitromethane .[1]

-

Explosion Hazard: Nitromethane can form shock-sensitive explosive salts when mixed with strong bases (e.g., NaOH, KOH) or amines in the presence of heavy metals. Do not deviate from the ammonium acetate/acetic acid buffer system described here.

-

Reaction Vessel: Use only glass or Teflon-coated equipment. Avoid contact with lead, copper, or their alloys.[1]

-

Toxicity: The product is a Michael acceptor and a potent irritant/lachrymator. All operations must be performed in a functioning fume hood. Double-glove (Nitrile/Neoprene) is required.

Materials & Equipment

Reagents Table

| Reagent | CAS No. | Role | Equiv. | Notes |

| Nicotinaldehyde | 500-22-1 | Precursor | 1.0 | Freshly distilled if yellow/brown. |

| Nitromethane | 75-52-5 | Reagent | 5.0 | Excess acts as co-solvent. |

| Ammonium Acetate | 631-61-8 | Catalyst | 0.8 | Anhydrous grade preferred. |

| Acetic Acid (Glacial) | 64-19-7 | Solvent | - | Solvent volume ~5 mL/g aldehyde. |

| HCl (4M in Dioxane) | - | Acid Source | 1.2 | Or ethereal HCl. |

| Ethyl Acetate | 141-78-6 | Solvent | - | For salt formation. |

Equipment

-

Round-bottom flask (RBF) with reflux condenser.

-

Oil bath with temperature control.

-

Magnetic stir bar (Teflon coated).

-

Vacuum filtration setup (Buchner funnel).

-

Inert gas line (Nitrogen or Argon).

Detailed Experimental Protocol

Phase 1: Synthesis of Free Base (3-(2-Nitroethenyl)pyridine)

-

Setup:

-

Equip a dry 250 mL round-bottom flask with a magnetic stir bar.

-

Add Nicotinaldehyde (10.7 g, 100 mmol).

-

Add Nitromethane (30.5 g, 27 mL, 500 mmol).

-

Add Glacial Acetic Acid (40 mL).

-

Add Ammonium Acetate (6.2 g, 80 mmol).

-

-

Reaction:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to 90–100°C in an oil bath.

-

Stir vigorously for 2–3 hours .

-

Monitoring: Check by TLC (SiO₂, 50% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by a fluorescent yellow spot (

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the dark orange/red solution into 300 mL of crushed ice/water .

-

Neutralization (Critical): The pyridine ring is protonated by acetic acid. Slowly add aqueous Ammonia (28%) or saturated Sodium Bicarbonate with stirring until pH

8–9. -

A yellow solid will precipitate.

-

Stir at 0°C for 30 minutes to maximize precipitation.

-

Filter the solid using a Buchner funnel. Wash with cold water (

mL).

-

-

Purification:

-

Recrystallize the crude yellow solid from hot Ethanol (or EtOH/Water 9:1).

-

Dry under vacuum at 40°C.

-

Yield Expectation: 60–75%.

-

Appearance: Yellow crystalline needles.

-

Melting Point (Free Base): 72–75°C.

-

Phase 2: Conversion to Hydrochloride Salt

-

Dissolution:

-

Dissolve the purified free base (5.0 g, 33.3 mmol) in Ethyl Acetate (50 mL). Mild heating (30–40°C) may be required.

-

Note: Ensure the solution is dry; if necessary, dry over anhydrous MgSO₄ and filter before proceeding.

-

-

Acidification:

-

Cool the solution to 0–5°C in an ice bath.

-

Add 4M HCl in Dioxane (10 mL, ~40 mmol) dropwise over 10 minutes.

-

Observation: A pale yellow to off-white precipitate will form immediately.

-

-

Isolation:

-

Stir at 0°C for 30 minutes.

-

Filter the salt under a blanket of Nitrogen (the salt can be hygroscopic).

-

Wash the cake with anhydrous Diethyl Ether (

mL) to remove excess acid. -

Dry in a vacuum desiccator over P₂O₅ or KOH pellets.

-

Process Workflow Diagram

Caption: Step-by-step operational workflow from raw materials to the final hydrochloride salt.

Analytical Validation

The following data should be used to validate the identity of the product.

Proton NMR ( H-NMR)

Solvent: DMSO-d

-

9.0–8.8 ppm: Pyridine ring protons (singlet/doublet,

-

8.2 ppm: Vinyl proton (

-

7.9 ppm: Vinyl proton (

- 7.5–8.5 ppm: Remaining aromatic protons.

Physical Properties

| Property | Free Base | Hydrochloride Salt |

| Appearance | Yellow Needles | Off-white/Pale Yellow Powder |

| Melting Point | 72–75°C | >200°C (Decomposes) |

| Solubility | DCM, EtOAc, EtOH | Water, Methanol, DMSO |

| Stability | Sensitive to light/air | Stable (Hygroscopic) |

Troubleshooting & Optimization

-

Low Yield in Step 1:

-

Cause: Incomplete dehydration.

-

Solution: Ensure the reaction temperature is maintained >90°C. If the intermediate alcohol isolates, reflux it in acetic acid with a trace of iodine.

-

-

Oiling Out during Salt Formation:

-

Cause: Presence of water or too rapid addition of HCl.

-

Solution: Ensure the free base is dry.[2] Use anhydrous EtOAc. Add HCl very slowly at 0°C. If oil forms, scratch the glass with a spatula or add a seed crystal.

-

-

Color Issues:

-

Cause: Polymerization of the nitroalkene.

-

Solution: Perform the salt formation immediately after purifying the free base. Do not store the free base for long periods unless under inert gas at -20°C.

-

References

-

Gairaud, C. B.; Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes and Nitroalkenes". Journal of Organic Chemistry, 18(1), 1–3.

-

Organic Syntheses. (1941). "

-Nitrostyrene". Org.[3] Synth. 9, 66. (General methodology for Henry condensation). - Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

-

World Health Organization. (2000). "Nitromethane - International Chemical Safety Cards (ICSC)".

Sources

Application Notes: 3-(2-Nitroethenyl)pyridine as a Cornerstone Reagent for Advanced Heterocycle Functionalization

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery and materials science, pyridine derivatives are foundational scaffolds, present in a vast array of therapeutic agents and functional materials.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them a privileged structure in medicinal chemistry.[2][3] Within this class of compounds, 3-(2-nitroethenyl)pyridine emerges as a particularly powerful and versatile building block. Its strategic importance lies in the combination of a pyridine core with a highly reactive nitrovinyl moiety. This electron-deficient conjugated system serves as a potent electrophile, enabling a diverse range of chemical transformations for the construction of complex, functionalized heterocyclic systems.[4]

This guide provides an in-depth exploration of the application of 3-(2-nitroethenyl)pyridine in heterocycle functionalization. We will move beyond simple procedural lists to explain the underlying chemical principles and causalities behind key synthetic strategies, including Michael additions, cycloaddition reactions, and reductive transformations. The protocols described herein are designed to be robust and self-validating, offering researchers a reliable toolkit for leveraging this reagent's full synthetic potential.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₂ | [5] |

| Molecular Weight | 150.13 g/mol | [5] |

| Appearance | Flammable Solid | [6] |

| Melting Point | 142 °C | [4] |

| CAS Number | 3156-52-3 | [5] |

Safety and Handling:

3-(2-Nitroethenyl)pyridine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[7]

-

Hazards: Flammable solid.[6] Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[6][8] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[7]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[7][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Application I: Michael Addition for C-C and C-Heteroatom Bond Formation

The primary mode of reactivity for 3-(2-nitroethenyl)pyridine is its function as a potent Michael acceptor. The strong electron-withdrawing capacity of the nitro group renders the β-carbon of the vinyl group highly electrophilic, making it susceptible to attack by a wide range of soft nucleophiles. This reaction is a cornerstone for introducing a functionalized two-carbon extension onto other heterocyclic systems.[9]

Causality & Mechanistic Insight: The reaction proceeds via a conjugate addition mechanism. A nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized nitronate intermediate. Subsequent protonation yields the final adduct. The resulting nitro group in the product is not merely a spectator; it serves as a versatile synthetic handle for further transformations, most notably reduction to a primary amine, which opens avenues for constructing even more complex molecules.

Caption: General mechanism of a Michael addition reaction.

Protocol 1: Synthesis of 3-(2-(1H-Indol-3-yl)-1-nitroethyl)pyridine

This protocol details the Michael addition of indole to 3-(2-nitroethenyl)pyridine, a common transformation for creating scaffolds relevant to medicinal chemistry.

Materials:

-

3-(2-Nitroethenyl)pyridine (1.0 mmol, 150.1 mg)

-

Indole (1.1 mmol, 128.9 mg)

-

Anhydrous Tetrahydrofuran (THF), 10 mL

-

Potassium tert-butoxide (KOtBu) (0.2 mmol, 22.4 mg)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add indole and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add potassium tert-butoxide to the solution and stir for 15 minutes to generate the indolyl anion.

-

In a separate flask, dissolve 3-(2-nitroethenyl)pyridine in a minimum amount of anhydrous THF.

-

Add the solution of 3-(2-nitroethenyl)pyridine dropwise to the indole solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Application II: [3+2] Cycloaddition for Five-Membered Heterocycle Synthesis

The electron-deficient double bond of 3-(2-nitroethenyl)pyridine makes it an excellent dipolarophile for [3+2] cycloaddition reactions.[10] This powerful transformation allows for the rapid, stereospecific construction of five-membered heterocyclic rings, such as isoxazolidines, by reacting with 1,3-dipoles like nitrones.[11][12]

Causality & Mechanistic Insight: This reaction is a concerted, pericyclic process where the frontier molecular orbitals of the 1,3-dipole (HOMO) and the dipolarophile (LUMO) interact to form two new sigma bonds simultaneously.[11] This approach provides direct access to complex polycyclic frameworks, which are often challenging to synthesize through other methods. The resulting N-O bond in the isoxazolidine ring can be reductively cleaved to yield valuable 1,3-aminoalcohols.

Caption: General schematic of a [3+2] cycloaddition.

Protocol 2: Synthesis of a Pyridyl-Substituted Isoxazolidine

This protocol provides a general method for the [3+2] cycloaddition between 3-(2-nitroethenyl)pyridine and a representative nitrone, C-phenyl-N-methylnitrone.

Materials:

-

3-(2-Nitroethenyl)pyridine (1.0 mmol, 150.1 mg)

-

C-phenyl-N-methylnitrone (1.0 mmol, 135.2 mg)

-

Anhydrous Toluene, 15 mL

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-nitroethenyl)pyridine and C-phenyl-N-methylnitrone in anhydrous toluene.

-

Heat the reaction mixture to reflux (approx. 110 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product is often a mixture of regioisomers and diastereomers.

-

Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired isoxazolidine isomer(s).

Application III: Reduction as a Gateway to Saturated Pyridine Derivatives

The nitrovinyl group is readily reduced, providing a critical entry point to highly functionalized saturated heterocycles. Depending on the reagents and conditions, either the double bond, the nitro group, or both can be selectively reduced.

Causality & Mechanistic Insight:

-

Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a powerful and clean method that typically reduces both the nitro group and the double bond, yielding 3-(2-aminoethyl)pyridine. This product is a valuable intermediate, analogous to tryptamine, and can be used in a variety of subsequent cyclization and derivatization reactions.[13]

-

Selective Reduction (e.g., NaBH₄): Sodium borohydride can often selectively reduce the carbon-carbon double bond while leaving the nitro group intact, affording 3-(2-nitroethyl)pyridine. This preserves the nitro group for other transformations.

The ability to selectively generate either the saturated nitro compound or the saturated amine provides significant synthetic flexibility, allowing chemists to tailor the intermediate to the specific needs of a complex synthesis.

Caption: Reductive pathways for 3-(2-nitroethenyl)pyridine.

Protocol 3: Synthesis of 3-(2-Aminoethyl)pyridine via Catalytic Hydrogenation

This protocol describes the complete reduction of the nitrovinyl group to an aminoethyl group.

Materials:

-

3-(2-Nitroethenyl)pyridine (1.0 mmol, 150.1 mg)

-

Methanol (MeOH), 20 mL

-

Palladium on carbon (10% Pd/C), 10 mol% (approx. 15 mg)

-

Hydrogen (H₂) gas balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Add 3-(2-nitroethenyl)pyridine and methanol to a round-bottom flask or a specialized hydrogenation vessel.

-

Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under a gentle stream of inert gas.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

-

Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material has been completely consumed (typically 4-8 hours).

-

Once complete, carefully vent the hydrogen and purge the flask with an inert gas (N₂ or Ar).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 3-(2-aminoethyl)pyridine.

-

The product is often pure enough for subsequent steps, but can be further purified by distillation or chromatography if necessary.

Conclusion

3-(2-Nitroethenyl)pyridine is a reagent of exceptional utility for the functionalization of heterocyclic compounds. Its activated nitrovinyl group provides a reliable handle for forming new C-C and C-heteroatom bonds through Michael additions, for constructing complex five-membered rings via cycloadditions, and for accessing valuable saturated aminoethylpyridine intermediates through reduction. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently employ this versatile building block in the creation of novel and structurally diverse molecules.

References

-

Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

-

3-[(E)-2-Nitroethenyl]pyridine. MySkinRecipes. [Link]

-

The Role of Pyridine Derivatives in Modern Drug Discovery. Acme Pharmatech. [Link]

-

Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]

-

The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions. [Link]

-

[3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. National Center for Biotechnology Information. [Link]

-

Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

-

The [3+2] Cycloaddition Reaction. Lecture Notes. [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. [Link]

-

Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. YouTube. [Link]

-

Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors. ResearchGate. [Link]

-

Recent Advances in the Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-[(E)-2-Nitroethenyl]pyridine [myskinrecipes.com]

- 5. 3-(2-NITROETHENYL)PYRIDINE | 3156-52-3 [chemicalbook.com]

- 6. 3-[(E)-2-Nitroethenyl]pyridine | 22568-11-2 | TCI AMERICA [tcichemicals.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. researchgate.net [researchgate.net]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 11. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Nitroethenyl)pyridine Hydrochloride

Welcome to the technical support center for the synthesis of 3-(2-Nitroethenyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the experimental steps, helping you to improve your yield and obtain a high-purity product.

Table of Contents

Troubleshooting Guide: Improving Reaction Yield

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions to enhance your experimental outcomes.

Issue 1: Low or No Conversion of 3-Pyridinecarboxaldehyde

You've run the reaction, but TLC analysis shows a significant amount of unreacted starting material, leading to a low yield of the desired 3-(2-nitroethenyl)pyridine.

-

Possible Cause 1: Inactive Catalyst or Insufficient Catalyst Loading. The Henry-Knoevenagel condensation requires a basic catalyst to deprotonate nitromethane, forming the reactive nitronate anion.[1] If the catalyst is old, hydrated, or used in insufficient quantity, the reaction will be slow or may not proceed at all.

-

Solution:

-

Use fresh, anhydrous ammonium acetate.

-

Ensure the molar ratio of ammonium acetate to the aldehyde is appropriate. While catalytic amounts are needed, a range of 0.2 to 0.5 equivalents relative to the aldehyde is a good starting point for optimization.[2]

-

Consider alternative catalysts. While strong bases like sodium hydroxide can be used, they increase the risk of side reactions, especially polymerization.[2] Mild organic bases or other acetate salts can also be effective.

-

-

-

Possible Cause 2: Sub-optimal Reaction Temperature and Time. The condensation and subsequent dehydration to the nitroalkene are temperature-dependent. Insufficient heat can lead to a slow reaction rate, while excessive heat can promote polymerization and decomposition.[2]

-

Solution:

-

The reaction is typically run at reflux in glacial acetic acid (around 118 °C).[2] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.

-

Monitor the reaction progress using TLC. A typical reaction time is 2-4 hours.[2] If the reaction stalls, a modest extension of the reaction time may be beneficial, but be cautious of increased side product formation.

-

-

-

Possible Cause 3: Purity of Starting Materials. Impurities in the 3-pyridinecarboxaldehyde, such as the corresponding carboxylic acid (nicotinic acid), can interfere with the reaction. Similarly, wet nitromethane or acetic acid can hinder the reaction.

-

Solution:

-

Use freshly distilled or recently purchased 3-pyridinecarboxaldehyde.

-

Ensure that the nitromethane and glacial acetic acid are anhydrous.

-

-

Issue 2: Formation of a Brown/Black Tar-Like Substance

Instead of a crystalline product, the reaction mixture has turned dark and viscous, indicating the formation of polymeric byproducts. This is a common issue in the synthesis of nitrostyrenes.

-

Possible Cause 1: Anionic Polymerization of the Product. The β-nitrostyrene product is electron-deficient and highly susceptible to anionic polymerization, which is often initiated by the base catalyst.[3] This is particularly problematic with stronger bases or prolonged reaction times at high temperatures.

-

Solution:

-

Control Reaction Time: Do not let the reaction run for an extended period after the formation of the product is complete (as determined by TLC).[3]

-

Moderate Catalyst Choice: Avoid strong bases like NaOH or KOH if polymerization is a major issue. The ammonium acetate/acetic acid system is generally preferred as it provides a buffered, mildly acidic environment that suppresses polymerization.[2]

-

Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture.

-

-

-

Possible Cause 2: Side Reactions of the Aldehyde. Under strongly basic conditions, aldehydes can undergo self-condensation or other side reactions. While less common in the buffered acetic acid system, it's a possibility with other catalysts.

-

Solution:

-

Stick to the recommended ammonium acetate/acetic acid protocol, which is well-suited to minimize aldehyde-related side reactions for this type of condensation.

-

-

The logical flow for troubleshooting tar formation is outlined in the diagram below:

Caption: Troubleshooting workflow for tar formation.

Issue 3: Product Precipitates Poorly or Not at All During Workup

After refluxing, the reaction mixture is poured into ice water as per the protocol, but the expected yellow solid (3-(2-nitroethenyl)pyridine) does not precipitate, or only an oil is formed.

-

Possible Cause 1: Insufficient Product Formation. If the reaction yield is very low, the concentration of the product in the aqueous mixture may be below its solubility limit.

-

Solution:

-

Before workup, run a TLC to confirm product formation. If there is little to no product, refer to .

-

If some product has formed, you can attempt to extract it from the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

-

-

-

Possible Cause 2: Formation of the Intermediate Nitroaldol. The reaction proceeds through a β-nitro alcohol intermediate, which is more water-soluble and often oily. The dehydration to the desired nitroalkene may be incomplete.[1][4]

-

Solution:

-

Ensure the reaction has been heated sufficiently (reflux) to drive the dehydration step.

-

The acidic workup (pouring into water from an acetic acid solution) helps to complete the dehydration. Ensure you are following this procedure.

-

-

-

Possible Cause 3: Incorrect pH during Workup. The pyridine nitrogen is basic and will be protonated in the acidic reaction medium. When poured into water, the pH may not be optimal for precipitation.

-

Solution:

-

After pouring the reaction mixture into ice water, slowly add a base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acetic acid. Adjust the pH to be slightly basic (pH 7.5-8.5). This will deprotonate the pyridine nitrogen, reducing the water solubility of the product and promoting precipitation. Be cautious with CO2 evolution.

-

-

Issue 4: Difficulty in Isolating the Hydrochloride Salt

After dissolving the free base in a solvent and adding hydrochloric acid, the hydrochloride salt does not precipitate, or an oil forms.

-

Possible Cause 1: Inappropriate Solvent. The solvent must be one in which the free base is soluble, but the hydrochloride salt is insoluble.

-

Solution:

-

Commonly used solvents for this purpose include ethanol, isopropanol, or ethyl acetate.[5] Diethyl ether can also be used.

-

If the salt is not precipitating, it may be too soluble in the chosen solvent. You can try adding a less polar co-solvent (an "anti-solvent") like hexane or diethyl ether to the solution to induce precipitation.

-

-

-

Possible Cause 2: Presence of Water. Water can prevent the crystallization of the hydrochloride salt, sometimes leading to the formation of a hygroscopic oil.

-

Solution:

-

Ensure the 3-(2-nitroethenyl)pyridine free base is dry before attempting salt formation.

-

Use a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol, HCl in diethyl ether) or bubble dry HCl gas through the solution.[5] Avoid using aqueous HCl if possible.

-

-

-

Possible Cause 3: Supersaturation. The solution may be supersaturated, and crystallization has not been initiated.

-

Solution:

-

Try scratching the inside of the flask with a glass rod to create nucleation sites.

-

Add a seed crystal of the product if available.

-

Cool the solution in an ice bath to further decrease the solubility of the salt.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction to form 3-(2-nitroethenyl)pyridine?

A1: The synthesis is a classic Henry-Knoevenagel condensation. The reaction proceeds in three main steps:

-

Nitronate Formation: A base (in this case, acetate from ammonium acetate) removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.[6]

-

Nucleophilic Addition (Nitroaldol Addition): The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde, forming a β-nitro alkoxide intermediate.[7]

-

Dehydration: Under the acidic and heated conditions of the reaction, the intermediate β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of 3-(2-nitroethenyl)pyridine.[1][4]

Caption: Simplified workflow of the Henry-Knoevenagel reaction.

Q2: Why is ammonium acetate in glacial acetic acid a common catalyst system?

A2: This system is highly effective for several reasons:

-

Dual Role: Ammonium acetate acts as a source of both a weak base (acetate) to deprotonate the nitromethane and a weak acid (ammonium ion) to participate in proton transfer steps.[2]

-

Buffered System: The presence of acetic acid creates a buffered environment. This is crucial because it keeps the reaction medium from becoming strongly basic, which minimizes the anionic polymerization of the nitrostyrene product, a major cause of tar formation and low yields.[3]

-

Promotes Dehydration: The acidic medium and high temperature (reflux) facilitate the final dehydration step, driving the reaction towards the desired conjugated nitroalkene product.[1]

Q3: How does the pyridine nitrogen affect the reaction?

A3: The nitrogen atom in the pyridine ring has a significant influence:

-

Electron-Withdrawing Effect: The electronegative nitrogen atom makes the pyridine ring electron-deficient.[8][9] This deactivates the aldehyde group slightly compared to benzaldehyde, which can sometimes lead to slower reaction rates. However, this effect is generally not prohibitive for the Henry reaction.[10]

-

Lewis Basicity: The lone pair of electrons on the pyridine nitrogen can act as a base. In the glacial acetic acid medium, the nitrogen will be protonated to form a pyridinium salt. This prevents the lone pair from interfering with catalysts or reagents.[11] If using a different, non-acidic solvent system, the basicity of the pyridine nitrogen could potentially compete with the intended catalyst.[8]

Q4: What are the best practices for purifying the final product?

A4: Recrystallization is the most effective method for purifying both the free base and its hydrochloride salt.[12][13]

-

Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14][15]

-

For 3-(2-nitroethenyl)pyridine (free base) , alcohols like ethanol or isopropanol are often good choices.

-

For the hydrochloride salt , solvents where the salt has low solubility, such as isopropanol or ethanol/ether mixtures, are effective.

-

-

Procedure:

-

Dissolve the crude product in the minimum amount of boiling solvent.

-

If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the charcoal and other insoluble impurities.

-

Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

-

Dry the crystals thoroughly under vacuum.

-

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Nitroethenyl)pyridine

This protocol is adapted from standard procedures for Henry-Knoevenagel condensations.[2]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Pyridinecarboxaldehyde | 1.0 | 107.11 | (e.g., 5.35 g, 50 mmol) |

| Nitromethane | 1.5 | 61.04 | (e.g., 4.58 g, 75 mmol) |

| Ammonium Acetate | 0.4 | 77.08 | (e.g., 1.54 g, 20 mmol) |

| Glacial Acetic Acid | - | - | (e.g., 20 mL) |

Step-by-Step Methodology:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pyridinecarboxaldehyde (1.0 eq), ammonium acetate (0.4 eq), and glacial acetic acid.

-

Reagent Addition: With stirring, add nitromethane (1.5 eq) to the flask.

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 200 mL of an ice-water slurry with vigorous stirring.

-

Neutralization & Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred mixture until the evolution of CO2 ceases and the pH is approximately 8. A yellow precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.

-

Drying: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol.

Protocol 2: Conversion to 3-(2-Nitroethenyl)pyridine Hydrochloride

This protocol is based on general methods for the formation of pyridine hydrochloride salts.[5]

Step-by-Step Methodology:

-

Dissolution: Dissolve the dried 3-(2-nitroethenyl)pyridine in a suitable anhydrous solvent, such as isopropanol or diethyl ether (approx. 10 mL per gram of product), in an Erlenmeyer flask.

-

Acidification: Cool the solution in an ice bath. Slowly, with stirring, add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until the solution is acidic (test with pH paper) and precipitation is complete. Alternatively, bubble dry HCl gas through the cooled solution.

-

Crystallization: Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the hydrochloride salt by vacuum filtration. Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Drying: Dry the final product, 3-(2-nitroethenyl)pyridine hydrochloride, in a vacuum oven.

References

- BenchChem. (2025). How to avoid tar formation in nitrostyrene synthesis. BenchChem Technical Support.

- BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis. BenchChem Technical Support.

- Wang, C., et al. (2002). The Rapid Synthesis of β-Nitrostyrenes Under Microwave Irradiation Without Solvent.

- Miyashita, A., et al. (2001). Three-Component Ring Transformation Using Ammonium Acetate as a Nitrogen Source.

- Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of β-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.

- Mei, Z.-Z., et al. (2016). Hydrothermal Generation, Crystal Structures, and Catalytic Performance of Mn(II), Cu(II), and Ni(II) Coordination Polymers Based on a Pyridine–Tricarboxylate Ligand. Crystal Growth & Design, 16(10), 5876–5885.

- Wikipedia. (2024). Henry reaction.

- Organic Chemistry Portal. Henry Reaction.

- Palomo, C., et al. (2019).

- Sotorríos, L., & Díaz, D. D. (2011). Organocatalytic Enantioselective Henry Reactions. Molecules, 16(6), 4427–4459.

- Worrall, D. E. (1925). Nitrostyrene. Organic Syntheses, 4, 78.

- Galkina, O., et al. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 27(21), 7507.

- Padmanabhan, J., et al. (2011). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.

- BenchChem. (2025).

- HBCSE. (n.d.).

- de la Cruz, P., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(40), 7569-7572.

- Butler, D. C. F., et al. (2004). Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry, 28(5), 614-619.

- Bosch, M. P., et al. (2006). Process for the preparation of ropinirole.

- University of Regensburg. (n.d.). Pyridines.

- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.

- Sciencemadness Discussion Board. (2020). Failed Henry reaction with 3,4,5-TMB.

- Deady, L. W., et al. (1975). Pyridine nitrogen reactivity. Journal of the Chemical Society, Perkin Transactions 2, (7), 782-784.

- BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis. BenchChem Technical Support.

- Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.

- CUNY. (n.d.).

- Guidechem. (2022). How is 3-Pyridinecarboxaldehyde prepared?.

- ResearchGate. (2025).

- Li, H., et al. (2011). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Asian Journal of Chemistry, 23(12), 5427-5429.

- Nanyang Technological University. (2023).

- Master Organic Chemistry. (n.d.). Henry Reaction.

- Journal of Medical, Chemical and Biomedical Engineering. (2025). Synthesis of pyridine derivatives employing three component reaction and Fe3O4/ZnO/MWCNTs magnetic nanocomposites.

- International Journal of Pharmaceutical Sciences and Research. (2020). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.

- PrepChem. (2020). Synthesis of 3-nitro-4-aminopyridine.

- Petrow, V., & Saper, J. (1955). 2,3-Diaminopyridine. Organic Syntheses, 35, 43.

- Organic Chemistry Portal.

- Beilstein Journal of Organic Chemistry. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.

- Koenigs, E., & Greiner, H. (1943). N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses, 23, 82.

- Fagnou, K., et al. (2011). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses, 88, 220.